molecular formula C18H25N3O6S B10984439 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide

Cat. No.: B10984439
M. Wt: 411.5 g/mol
InChI Key: AVNVYEVGTXNJRH-VYIIXAMBSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide is a complex organic compound that features a benzodioxin ring fused with a thiophene ring and a valinamide moiety

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Ammonia (NH3), primary amines (R-NH2)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Thiophene sulfides

    Substitution: Various substituted amides

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by mimicking the natural substrate . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H25N3O6S

Molecular Weight

411.5 g/mol

IUPAC Name

(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylbutanamide

InChI

InChI=1S/C18H25N3O6S/c1-11(2)16(21-18(23)20-13-5-8-28(24,25)10-13)17(22)19-12-3-4-14-15(9-12)27-7-6-26-14/h3-4,9,11,13,16H,5-8,10H2,1-2H3,(H,19,22)(H2,20,21,23)/t13?,16-/m0/s1

InChI Key

AVNVYEVGTXNJRH-VYIIXAMBSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)NC3CCS(=O)(=O)C3

Canonical SMILES

CC(C)C(C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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